molecular formula C8H2ClF8NO3S B1474235 (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate CAS No. 1823188-15-3

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate

Cat. No.: B1474235
CAS No.: 1823188-15-3
M. Wt: 379.61 g/mol
InChI Key: ZDINZSKCUNBTKJ-UHFFFAOYSA-N
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Description

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C8H2ClF8NO3S and its molecular weight is 379.61 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis. Additionally, it can affect the metabolic flux within cells, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target molecules, thereby altering their function. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular processes, including changes in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . For instance, it can inhibit key enzymes in the glycolytic pathway, leading to altered glucose metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s function, as it may interact with different biomolecules within these compartments.

Properties

IUPAC Name

[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-difluoromethyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClF8NO3S/c9-4-1-3(6(10,11)12)2-18-5(4)7(13,14)21-22(19,20)8(15,16)17/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDINZSKCUNBTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(OS(=O)(=O)C(F)(F)F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClF8NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate
Reactant of Route 2
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate
Reactant of Route 3
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate
Reactant of Route 4
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate
Reactant of Route 5
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate
Reactant of Route 6
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl trifluoromethanesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.